![molecular formula C20H18N2O4 B4841535 methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4841535.png)
methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate
Overview
Description
Methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate, also known as MEPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEPA belongs to a class of compounds known as β-ketoenamides, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
Methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate exerts its biological effects by inhibiting the activity of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate inhibits the activity of NF-κB by preventing its translocation to the nucleus, which in turn reduces the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate has been shown to have antioxidant, anti-viral, and neuroprotective effects. methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its ability to inhibit the activity of the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses. However, one limitation of methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate is its potential toxicity, which has been observed in some animal studies.
Future Directions
There are several future directions for methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate research. One area of research involves the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research involves the identification of new therapeutic targets for methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate in the treatment of various diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate in human clinical trials.
Scientific Research Applications
Methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its anti-inflammatory properties. methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research involves the anti-cancer properties of methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate. Studies have shown that methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate can induce apoptosis in cancer cells by activating the mitochondrial pathway. methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
methyl 4-[(Z)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-18-6-4-5-17(12-18)22-19(23)16(13-21)11-14-7-9-15(10-8-14)20(24)25-2/h4-12H,3H2,1-2H3,(H,22,23)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHRCKSCZEUBD-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{(1Z)-2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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